3-(3-Fluoro-5-hydroxyphenyl)pyridine-4-carboxylic acid
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Overview
Description
3-(3-Fluoro-5-hydroxyphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a carboxylic acid group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-5-hydroxyphenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(3-Fluoro-5-oxophenyl)pyridine-4-carboxylic acid.
Reduction: Formation of 3-(3-Fluoro-5-hydroxyphenyl)pyridine-4-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-5-hydroxyphenyl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-hydroxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to diffuse easily into cells . Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The hydroxyl and carboxylic acid groups also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: Lacks the hydroxyl and carboxylic acid groups, making it less polar and less reactive in certain chemical reactions.
4-Fluoropyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group in a different position, leading to different reactivity and biological activity.
Uniqueness
3-(3-Fluoro-5-hydroxyphenyl)pyridine-4-carboxylic acid is unique due to the presence of both the hydroxyl and carboxylic acid groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups with the fluorine atom makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(3-fluoro-5-hydroxyphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-3-7(4-9(15)5-8)11-6-14-2-1-10(11)12(16)17/h1-6,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRVYIJVPUQZQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687234 |
Source
|
Record name | 3-(3-Fluoro-5-hydroxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-71-3 |
Source
|
Record name | 3-(3-Fluoro-5-hydroxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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